Cas no 2137560-04-2 (4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine)

4-(4-Methyl-1H-imidazol-2-yl)pyrrolidin-3-amine is a heterocyclic amine compound featuring a pyrrolidine core substituted with a 4-methylimidazole moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both imidazole and amine functional groups enhances its versatility as a building block for drug discovery, particularly in the synthesis of bioactive molecules targeting enzyme inhibition or receptor modulation. Its rigid yet flexible scaffold allows for precise molecular interactions, making it valuable in medicinal chemistry. The compound’s stability and synthetic accessibility further contribute to its advantages in research and development contexts.
4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine structure
2137560-04-2 structure
Product name:4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine
CAS No:2137560-04-2
MF:C8H14N4
MW:166.223560810089
CID:6398949
PubChem ID:165449384

4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-725273
    • 4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine
    • 2137560-04-2
    • Inchi: 1S/C8H14N4/c1-5-2-11-8(12-5)6-3-10-4-7(6)9/h2,6-7,10H,3-4,9H2,1H3,(H,11,12)
    • InChI Key: CITBWGXSZKZQDE-UHFFFAOYSA-N
    • SMILES: N1CC(C(C2=NC=C(C)N2)C1)N

Computed Properties

  • Exact Mass: 166.121846464g/mol
  • Monoisotopic Mass: 166.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 66.7Ų

4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-725273-1.0g
4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine
2137560-04-2
1g
$0.0 2023-06-07

Additional information on 4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine

Exploring the Potential of 4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine (CAS No. 2137560-04-2) in Modern Research

In the rapidly evolving field of medicinal chemistry and drug discovery, 4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine (CAS No. 2137560-04-2) has emerged as a compound of significant interest. This heterocyclic amine, featuring both imidazole and pyrrolidine moieties, presents a unique structural framework that researchers are exploring for its potential biological activities. The compound's molecular architecture, characterized by the presence of a 4-methyl-1H-imidazol-2-yl group attached to a pyrrolidin-3-amine backbone, makes it a promising candidate for various pharmaceutical applications.

Recent studies have highlighted the growing importance of imidazole-containing compounds in drug development, particularly in targeting enzymes and receptors involved in metabolic and neurological pathways. The 4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine structure aligns with this trend, as its imidazole ring is known to participate in hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition in biological systems. Researchers are particularly intrigued by its potential as a scaffold for kinase inhibitors or GPCR modulators, given the prevalence of these targets in contemporary drug discovery.

The synthesis and characterization of CAS No. 2137560-04-2 have been subjects of recent publications, with particular attention paid to its stereochemistry and conformational flexibility. The pyrrolidine-3-amine moiety introduces chiral centers, making enantioselective synthesis an important consideration for researchers aiming to study its structure-activity relationships. This aspect has become increasingly relevant as the pharmaceutical industry places greater emphasis on chiral drug development to improve efficacy and reduce side effects.

From a therapeutic perspective, preliminary computational studies suggest that 4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine may exhibit interesting pharmacokinetic properties. Its moderate molecular weight and balanced lipophilicity, combined with the presence of hydrogen bond donors and acceptors, indicate potential for good oral bioavailability - a key consideration in modern drug design. These characteristics have sparked interest in its potential applications for CNS-targeted therapies, where blood-brain barrier penetration is often a significant challenge.

The scientific community's growing interest in small molecule modulators of protein-protein interactions has further elevated the profile of compounds like 4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine. Its imidazole-pyrrolidine hybrid structure offers opportunities for developing novel allosteric modulators, particularly for targets that have proven difficult to address with traditional drug design approaches. This aligns with current trends in addressing undruggable targets through innovative chemical scaffolds.

In the context of structure-based drug design, the compound's rigid imidazole core coupled with the more flexible pyrrolidine ring presents an interesting case study for conformational analysis. Recent advances in cryo-EM and X-ray crystallography techniques have made it possible to study such compounds in complex with their biological targets at unprecedented resolution, providing valuable insights for medicinal chemistry optimization.

As research into 4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine progresses, particular attention is being paid to its potential metabolic stability and toxicity profile. The presence of the imidazole nitrogen atoms raises questions about potential CYP450 interactions, a critical consideration in drug development. Concurrently, researchers are exploring strategies to modify the core structure to enhance target selectivity while maintaining favorable drug-like properties.

The compound's relevance extends beyond pharmaceutical applications, with potential uses in chemical biology as a molecular probe for studying biological systems. Its fluorescent properties (derived from the imidazole chromophore) make it a candidate for developing fluorescent tags or biochemical sensors, particularly for monitoring enzymatic activities or cellular processes in real-time.

From a synthetic chemistry perspective, 4-(4-methyl-1H-imidazol-2-yl)pyrrolidin-3-amine represents an interesting challenge for method development. Recent publications have described innovative approaches to constructing the imidazole-pyrrolidine linkage, including metal-catalyzed cross-coupling and multicomponent reactions. These methodological advances contribute to the growing toolbox of heterocyclic synthesis, benefiting the broader field of organic chemistry.

As the scientific community continues to investigate CAS No. 2137560-04-2, its potential applications in addressing current medical challenges - such as drug-resistant infections or neurodegenerative disorders - remain an active area of exploration. The compound's unique structural features position it as a valuable addition to the medicinal chemist's arsenal in the ongoing pursuit of novel therapeutic agents.

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